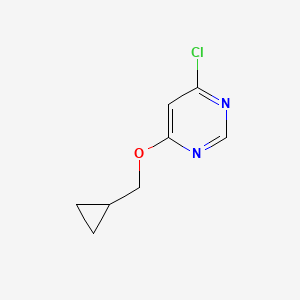

4-Chloro-6-(cyclopropylmethoxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(cyclopropylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-8(11-5-10-7)12-4-6-1-2-6/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNBMKRJHQQLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734165 | |

| Record name | 4-Chloro-6-(cyclopropylmethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249603-83-5 | |

| Record name | 4-Chloro-6-(cyclopropylmethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(cyclopropylmethoxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Notes and Protocols for 4-Chloro-6-(cyclopropylmethoxy)pyrimidine in Drug Discovery

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[1][2] This inherent biological relevance makes pyrimidine derivatives a rich source of therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Notably, 22 pyrimidine-containing drugs have received FDA approval for cancer treatment.[5][6] The versatility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.[7]

Among the vast landscape of pyrimidine-based intermediates, 4-Chloro-6-(cyclopropylmethoxy)pyrimidine has emerged as a particularly valuable building block. Its unique substitution pattern—featuring a reactive chlorine atom and a cyclopropylmethoxy group—offers a strategic combination of a key reactive site for further elaboration and a moiety known to favorably influence metabolic stability and binding interactions. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for introducing diverse functionalities. The cyclopropylmethoxy group can enhance potency and improve metabolic stability in the resulting drug candidates.[8]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine as a pivotal intermediate in contemporary drug discovery, with a focus on kinase inhibitors.

Synthesis of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine: A Validated Protocol

The synthesis of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine is typically achieved through a two-step process starting from a readily available dichloropyrimidine. The following protocol outlines a reliable method for its preparation.

Synthetic Scheme

Caption: Synthetic route to 4-Chloro-6-(cyclopropylmethoxy)pyrimidine.

Detailed Experimental Protocol

Materials and Reagents:

-

4,6-Dichloropyrimidine

-

Cyclopropylmethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Argon or Nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Preparation of Sodium Cyclopropylmethoxide: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Slowly add a solution of cyclopropylmethanol (1.0 equivalent) in anhydrous THF dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.

-

Nucleophilic Substitution Reaction: To the freshly prepared sodium cyclopropylmethoxide solution at 0 °C, add a solution of 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion of the reaction, carefully quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 4-Chloro-6-(cyclopropylmethoxy)pyrimidine as a pure solid.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1249603-83-5 | [9][10] |

| Molecular Formula | C₈H₉ClN₂O | [9] |

| Molecular Weight | 184.62 g/mol | [9] |

| Boiling Point | 291.7±20.0 °C at 760 mmHg | [9] |

| Storage | Dry, sealed place | [9] |

Application in Kinase Inhibitor Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, largely due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[11][12] 4-Chloro-6-(cyclopropylmethoxy)pyrimidine is an ideal starting point for the synthesis of a diverse library of kinase inhibitors. The chlorine atom at the 4-position is readily displaced by various nucleophiles, most commonly amines, to install the desired pharmacophoric groups.

General Workflow for Kinase Inhibitor Synthesis

Caption: General workflow for developing kinase inhibitors.

Exemplary Protocol: Synthesis of a Generic 4-Amino-6-(cyclopropylmethoxy)pyrimidine Derivative

Reaction Scheme:

Caption: Synthesis of a 4-amino-6-(cyclopropylmethoxy)pyrimidine derivative.

Materials and Reagents:

-

4-Chloro-6-(cyclopropylmethoxy)pyrimidine

-

A primary or secondary amine (R-NH₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP) or other suitable high-boiling polar aprotic solvent

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a reaction vial, add 4-Chloro-6-(cyclopropylmethoxy)pyrimidine (1.0 equivalent), the desired amine (1.2 equivalents), and DIPEA (2.0 equivalents) in NMP.

-

Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water followed by brine to remove the solvent and excess reagents.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by preparative HPLC or silica gel chromatography to yield the final compound.

Causality in Experimental Design: The "Why" Behind the Protocol

-

Choice of Base: DIPEA is a non-nucleophilic organic base, chosen to neutralize the HCl generated during the SNAr reaction without competing with the amine nucleophile.

-

Choice of Solvent: A high-boiling polar aprotic solvent like NMP is used to facilitate the reaction, which often requires elevated temperatures to overcome the activation energy for the SNAr reaction on the electron-rich pyrimidine ring.

-

Temperature: Heating is necessary to drive the reaction to completion in a reasonable timeframe. The optimal temperature will depend on the reactivity of the specific amine being used.

Structure-Activity Relationship (SAR) Insights

The 4-Chloro-6-(cyclopropylmethoxy)pyrimidine intermediate allows for systematic exploration of the SAR of the substituent at the 4-position. By synthesizing a library of analogs with diverse amines, researchers can probe the steric and electronic requirements of the kinase's active site. The cyclopropylmethoxy group at the 6-position often serves as a beneficial anchor or lipophilic group that can contribute to binding affinity and improved pharmacokinetic properties.

Conclusion

4-Chloro-6-(cyclopropylmethoxy)pyrimidine is a highly valuable and versatile intermediate in drug discovery, particularly for the development of novel kinase inhibitors. Its straightforward synthesis and the reactivity of the 4-chloro substituent provide a robust platform for the generation of diverse chemical libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their quest for new and improved therapeutic agents.

References

- Sabiu Rabilu Abdullahi, Abubakar Muhd Shafi'i, Sapna Raghav and Ma'aruf Abdulmumin Muhammad. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 2024, 20(01), 114–128.

- Sabiu Rabilu Abdullahi, Abubakar Muhd Shafi'i, Sapna Raghav and Ma'aruf Abdulmumin Muhammad. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.

- BenchChem. A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.

- Polshettiwar, S. U., et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed, 2021.

- BenchChem.

- Polshettiwar, S. U., et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI, 2021.

- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC, 2023.

- MDPI.

- Polshettiwar, S. U., et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI, 2021.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory, 2021.

- MySkinRecipes. 4-Chloro-6-(cyclopropylmethoxy)pyrimidin-5-amine.

- Synblock. CAS 1249603-83-5 | 4-Chloro-6-(cyclopropylmethoxy)pyrimidine.

- ChemicalBook. 4-chloro-6-(cyclopropylmethoxy)pyrimidine | 1249603-83-5.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jacsdirectory.com [jacsdirectory.com]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Chloro-6-(cyclopropylmethoxy)pyrimidin-5-amine [myskinrecipes.com]

- 9. CAS 1249603-83-5 | 4-Chloro-6-(cyclopropylmethoxy)pyrimidine - Synblock [synblock.com]

- 10. 4-chloro-6-(cyclopropylmethoxy)pyrimidine | 1249603-83-5 [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine

Abstract & Strategic Context

The substrate 4-Chloro-6-(cyclopropylmethoxy)pyrimidine represents a critical scaffold in modern medicinal chemistry, particularly in the development of P2X3 antagonists and kinase inhibitors. The cyclopropylmethoxy moiety serves as a lipophilic bioisostere, improving metabolic stability and membrane permeability compared to simple alkoxy groups.

However, this substrate presents a dichotomy in reactivity:

-

Activation: The pyrimidine ring is electron-deficient, activating the C4-chloride towards oxidative addition via the Pd(0) center.

-

Deactivation: The alkoxy group at C6 donates electron density (mesomeric effect,

) into the ring, slightly increasing the energy barrier for oxidative addition compared to a 4,6-dichloropyrimidine.

This guide provides high-precision protocols to overcome this electronic deactivation while preserving the integrity of the cyclopropyl ring, which can be sensitive to aggressive Lewis acidic conditions or radical pathways.

Mechanistic Insight & Catalyst Selection

To achieve quantitative conversion, we must move beyond "generic" Suzuki conditions. The C4-chloride bond in this pyrimidine requires a catalyst system capable of facilitating oxidative addition into heteroaryl chlorides while preventing the common side reaction: hydrolysis to the pyrimidinone .

Critical Success Factors

-

Ligand Selection: We utilize Dialkylbiaryl phosphines (Buchwald ligands).

-

For C-C Coupling (Suzuki):XPhos or SPhos . These bulky, electron-rich ligands accelerate the oxidative addition of the sluggish chloride.

-

For C-N Coupling (Buchwald-Hartwig):BrettPhos or RuPhos . These are specifically engineered to prevent catalyst poisoning by the pyrimidine nitrogens.

-

-

Base Selection: Weak bases (K₃PO₄, K₂CO₃) are preferred over strong alkoxides (NaOtBu) to minimize nucleophilic aromatic substitution (SₙAr) by the solvent or base itself.

-

The Cyclopropyl Factor: The cyclopropylmethyl ether is stable under basic Pd-coupling conditions. However, avoid strong Lewis acids (e.g., AlCl₃, high loadings of cationic Pd without adequate ligation) which could trigger ring-opening rearrangement.

Visualization: The Catalytic Architecture

The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the critical oxidative addition step where the ligand plays a dominant role.

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition of the chloropyrimidine, facilitated by electron-rich ligands.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Target: Arylation/Heteroarylation of the C4 position.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid/Ester: 1.2 – 1.5 equiv

-

Catalyst: Pd₂(dba)₃ (1.0 – 2.0 mol% Pd)

-

Ligand: XPhos (2.0 – 4.0 mol%) (Ligand:Pd ratio 2:1)

-

Base: K₃PO₄ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with the substrate, boronic acid, Pd₂(dba)₃, XPhos, and finely ground K₃PO₄. Seal the vial and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).

-

Solvation: Add degassed 1,4-Dioxane and Water via syringe. The biphasic water system is crucial for solubilizing the inorganic base and facilitating transmetallation.

-

Activation: Heat the block to 80°C .

-

Note: Chloropyrimidines are thermally stable; do not fear heating. 80°C is often the "sweet spot" to overcome the activation energy without decomposing the catalyst.

-

-

Monitoring: Monitor via HPLC/UPLC at 2 hours. Look for the disappearance of the starting material (RT ~ X min) and the formation of the product.

-

QC Check: If des-chloro (hydrodehalogenation) byproduct is observed, reduce temperature to 60°C or switch solvent to Toluene/Water.

-

-

Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Introduction of primary or secondary amines.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.2 equiv

-

Pre-catalyst: BrettPhos Pd G4 (1.0 – 3.0 mol%)

-

Why G4? It ensures a precise 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.

-

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - use only if substrate has no base-sensitive groups).

-

Solvent: t-Amyl Alcohol or Toluene (Anhydrous).

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Schlenk conditions, combine Substrate, Amine, BrettPhos Pd G4, and Base in a vial.

-

Solvent Addition: Add anhydrous solvent. Do not use water. Moisture kills the active amination species.

-

Reaction: Heat to 90°C for 4–16 hours.

-

Quench: Dilute with DCM, wash with water.

-

Purification: Flash chromatography on silica (DCM/MeOH gradients are typical for aminopyrimidines).

Troubleshooting & Optimization Logic

When yields are suboptimal (<60%), use this logic flow to diagnose the failure mode.

Figure 2: Diagnostic workflow for optimizing reaction conditions based on HPLC/MS data.

Quantitative Data Summary

| Parameter | Standard Condition | Optimized Condition (Difficult Substrates) | Rationale |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 1-2 mol% Pd₂(dba)₃ + XPhos | PPh₃ is too weak for deactivated chlorides; XPhos is superior. |

| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Higher solubility and pKa match for boronic acid activation. |

| Solvent | DMF | Dioxane/H₂O or Toluene | DMF can decompose at high T to form Me₂NH, causing impurity formation. |

| Temperature | 100°C | 80°C | Lower temp prevents ether cleavage or thermal decomposition. |

Safety & Handling

-

Sensitization: Chloropyrimidines are potent skin and respiratory sensitizers. All weighing must be done in a fume hood.

-

Pressure: Reactions at 80-90°C in sealed vials generate pressure. Use pressure-rated vials (e.g., microwave vials) with crimped caps.

-

Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before waste disposal to prevent heavy metal contamination.

References

-

Suzuki-Miyaura Coupling of Chloropyrimidines

-

Buchwald-Hartwig Ligand Selection

- Title: A Highly Regioselective Amin

- Source:Organic Letters

-

URL:[Link]

-

Cyclopropyl Stability in Coupling

-

General Mechanism & Protocols

- Title: Pd-Catalyzed Cross Coupling Reactions (LibreTexts).

- Source: Chemistry LibreTexts

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. General palladium-catalyzed cross coupling of cyclopropenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. General palladium-catalyzed cross coupling of cyclopropenyl esters - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Strategic Role of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine in the Synthesis of Advanced Agrochemicals

Introduction: The Pyrimidine Core in Modern Crop Protection

The pyrimidine scaffold is a cornerstone in the development of a diverse array of biologically active molecules, holding a significant position in the agrochemical industry.[1][2] Its inherent chemical versatility allows for the synthesis of compounds with potent fungicidal, herbicidal, and insecticidal properties.[3] This guide focuses on a key intermediate, 4-Chloro-6-(cyclopropylmethoxy)pyrimidine , and its pivotal role in the preparation of next-generation agrochemicals. We will explore its synthesis, downstream applications, and the chemical principles that underpin its utility. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical sectors who are engaged in the discovery and development of novel crop protection agents.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1249603-83-5 | Synblock |

| Molecular Formula | C₈H₉ClN₂O | Synblock |

| Molecular Weight | 184.62 g/mol | Synblock |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from similar compounds |

Safety and Handling: 4-Chloro-6-(cyclopropylmethoxy)pyrimidine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS).

Synthesis of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine: A Key Intermediate

The synthesis of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine is conceptually a two-step process, starting from the readily available precursor, 4,6-dihydroxypyrimidine. The overall synthetic workflow is depicted below.

Figure 1: General synthetic workflow for the preparation of agrochemicals from 4,6-dihydroxypyrimidine via 4-Chloro-6-(cyclopropylmethoxy)pyrimidine.

Protocol 1: Synthesis of 4,6-Dichloropyrimidine

The chlorination of 4,6-dihydroxypyrimidine is a well-established and critical first step. Several methods exist, with the use of phosphorus oxychloride (POCl₃) being a common and effective approach.[4]

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a base)

-

Toluene (or another suitable high-boiling solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add 4,6-dihydroxypyrimidine (1 equivalent) and toluene.

-

Cool the flask in an ice bath and slowly add phosphorus oxychloride (3-5 equivalents) via the dropping funnel.

-

After the addition of POCl₃, add N,N-dimethylaniline (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to obtain pure 4,6-dichloropyrimidine.

Protocol 2: Synthesis of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine

This step involves a nucleophilic substitution reaction where one of the chlorine atoms on the 4,6-dichloropyrimidine ring is displaced by the cyclopropylmethoxy group.

Materials:

-

4,6-Dichloropyrimidine

-

Cyclopropylmethanol

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cyclopropylmethanol (1.1 equivalents) to anhydrous THF.

-

Cool the solution in an ice bath and carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

-

In a separate flask, dissolve 4,6-dichloropyrimidine (1 equivalent) in anhydrous THF.

-

Slowly add the solution of 4,6-dichloropyrimidine to the sodium cyclopropylmethoxide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Chloro-6-(cyclopropylmethoxy)pyrimidine.

Application in Agrochemical Synthesis: A Gateway to Novel Herbicides

While specific, commercialized agrochemicals derived directly from 4-Chloro-6-(cyclopropylmethoxy)pyrimidine are not yet widely documented in publicly available literature, the patent literature strongly suggests its utility as a key intermediate in the synthesis of novel herbicides. A recent patent application (WO/2022/053803) describes pyrimidine derivatives with similar structural motifs exhibiting herbicidal activity.[4] This indicates a clear and promising application for 4-Chloro-6-(cyclopropylmethoxy)pyrimidine in the development of new weed control agents.

The remaining chlorine atom on the pyrimidine ring serves as a reactive handle for further chemical modifications, allowing for the introduction of various functional groups to fine-tune the biological activity and spectrum of the final compound.

Figure 2: Potential synthetic pathways from 4-Chloro-6-(cyclopropylmethoxy)pyrimidine to novel herbicidal compounds.

Proposed Mechanism of Action

While the precise mechanism of action for herbicides derived from 4-Chloro-6-(cyclopropylmethoxy)pyrimidine would depend on the final structure, many pyrimidine-based herbicides are known to inhibit key enzymes in plant metabolic pathways.[1] For instance, some pyrimidine derivatives are known to inhibit acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids, or protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis.[2]

Conclusion and Future Outlook

4-Chloro-6-(cyclopropylmethoxy)pyrimidine is a valuable and versatile intermediate in the synthesis of advanced agrochemicals. Its straightforward preparation from readily available starting materials and the presence of a reactive chlorine atom make it an attractive building block for the creation of novel herbicidal compounds. The exploration of its reactivity through various cross-coupling and substitution reactions is a promising avenue for the discovery of new crop protection agents with improved efficacy, selectivity, and environmental profiles. As the demand for innovative and sustainable agricultural solutions continues to grow, the strategic use of key intermediates like 4-Chloro-6-(cyclopropylmethoxy)pyrimidine will be instrumental in driving the next wave of agrochemical innovation.

References

-

Deng, X., Zheng, W., Jin, C., & Bai, L. (2020). Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners. ACS Omega, 5(37), 23996–24004. [Link]

-

WO/2022/053803 - HERBICIDAL PYRIMIDINE DERIVATIVES. (2022). World Intellectual Property Organization. [Link]

- EP3254563A1 - Intermediates in the preparation of fungicidal pyrazoles. (2017).

- WO 2021/226234 A1 - FUNGICIDAL COMPOSITIONS. (2021).

-

The Pharma Innovation. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal, 12(12), 1234-1240. [Link]

-

MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7363. [Link]

-

PubMed. (2014). Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives. Pest Management Science, 70(11), 1736-1744. [Link]

Sources

Application Notes and Protocols for the Continuous Production of Pyrimidines via Flow Chemistry

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Traditional batch production of these vital heterocycles often contends with challenges related to reaction control, safety, and scalability. This document serves as a detailed guide to the application of continuous flow chemistry for the synthesis of pyrimidines. We will explore the fundamental advantages of this technology, provide detailed, field-tested protocols for key synthetic transformations, and discuss the strategic considerations for process optimization and scale-up. These application notes are designed for researchers, chemists, and drug development professionals seeking to leverage flow chemistry for more efficient, safer, and scalable manufacturing of pyrimidine derivatives.

The Paradigm Shift: Why Flow Chemistry for Pyrimidine Synthesis?

Pyrimidines are privileged structures in drug discovery, but their synthesis can involve highly exothermic reactions, hazardous reagents, or the generation of unstable intermediates. Continuous flow chemistry offers a transformative approach to mitigate these challenges by conducting reactions in a continuously moving stream within a network of tubes or microreactors.[1][2] This paradigm shift from batch production offers unparalleled control and efficiency.

The core advantages stem from the high surface-area-to-volume ratio inherent in flow reactors, which enables:

-

Superior Heat and Mass Transfer: Eliminates dangerous "hot spots" common in large batch reactors, allowing for highly exothermic reactions to be run safely even at elevated temperatures.[3]

-

Precise Reaction Control: Key parameters like residence time, temperature, pressure, and stoichiometry are controlled with high precision, leading to improved yields, higher purity, and consistent product quality.[3][4]

-

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given moment. This allows for the safe use of toxic reagents or the in-situ generation and immediate consumption of unstable intermediates.[4][5]

-

Rapid Optimization and Scalability: Reaction conditions can be screened and optimized rapidly by simply adjusting flow rates and temperatures. A successfully optimized process can often be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).[6][7]

This guide will provide two detailed application protocols that demonstrate these principles in action: a multi-component reaction for the efficient construction of fused pyrimidines and a telescoped multi-step synthesis of a complex pyrimidine-containing Active Pharmaceutical Ingredient (API).

Application Protocol I: Regioselective Multi-Component Synthesis of Fused Imidazo[1,2-α]pyrimidines

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry as they allow for the rapid assembly of complex molecules in a single step, enhancing atom economy and reducing waste.[2] When translated to a continuous flow process, the benefits are amplified. This protocol details the three-component synthesis of 3-aminoimidazo-[1,2-α]pyrimidines, a reaction that often suffers from poor regioselectivity in batch processing.[8] Flow chemistry provides a means to dramatically improve this selectivity through precise control.[8]

Causality and Experimental Rationale

The key challenge in this synthesis is controlling the initial reaction between 2-aminopyrimidine and the aldehyde. The amine can react via its exocyclic amino group or a ring nitrogen, leading to a mixture of regioisomers.[8] By using a Lewis acid catalyst and leveraging the rapid mixing and precise temperature control of a flow reactor, we can favor the desired reaction pathway. Zirconium(IV) chloride (ZrCl₄) is selected as the catalyst due to its demonstrated efficacy in promoting the desired imine formation under these conditions.[8] The continuous setup ensures that all reagents are introduced and mixed uniformly, preventing localized concentration gradients that can lead to side product formation.

Experimental Workflow Diagram

Caption: Workflow for the continuous synthesis of fused pyrimidines.

Step-by-Step Protocol

-

Reagent Preparation:

-

Solution A: In a 50 mL volumetric flask, dissolve the desired aldehyde (1.0 eq) and isocyanide (1.1 eq) in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

-

Solution B: In a separate 50 mL volumetric flask, dissolve 2-aminopyrimidine (1.0 eq) and Zirconium(IV) chloride (ZrCl₄, 0.1 eq) in a 1:1 mixture of DCM/MeOH. Note: The solvent choice is critical; highly viscous solvents like PEG 400 are unsuitable for many flow systems due to high back-pressure.[8]

-

-

System Setup:

-

Assemble the flow chemistry system as depicted in the workflow diagram. Use two syringe pumps for reagent delivery.

-

Connect the outlets of the pumps to a T-mixer.

-

Connect the mixer outlet to a 10 mL PFA (perfluoroalkoxy) tube reactor coil submerged in a heated oil bath.

-

Install a back-pressure regulator (BPR) set to 100 psi after the reactor coil to allow for superheating of the solvent.

-

Place the final outlet into a collection flask containing a quench solution (e.g., saturated sodium bicarbonate).

-

-

Reaction Execution:

-

Set the oil bath temperature to 80 °C.

-

Set both syringe pumps to a flow rate of 0.25 mL/min. This results in a total flow rate of 0.5 mL/min and a residence time of 20 minutes in the 10 mL reactor.

-

Begin pumping the solvent mixture (DCM/MeOH) through the system to equilibrate pressure and temperature.

-

Once the system is stable, switch the pump inlets to the reagent solutions (A and B) to initiate the reaction.

-

Discard the initial volume corresponding to the system's dead volume. Collect the steady-state output for analysis and purification.

-

-

Work-up and Purification:

-

Quench the collected reaction mixture in saturated NaHCO₃ solution and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

-

Quantitative Data Summary

| Entry | Aldehyde | Isocyanide | Temp (°C) | Residence Time (min) | Yield (%)[8] | Regioselectivity (desired:undesired) |

| 1 | Benzaldehyde | tert-Butyl isocyanide | 80 | 20 | 75 | >95:5 |

| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 80 | 20 | 71 | >95:5 |

| 3 | Cyclohexanecarboxaldehyde | Cyclohexyl isocyanide | 80 | 20 | 68 | >95:5 |

| 4 | Benzaldehyde | tert-Butyl isocyanide | 60 | 20 | 62 | 90:10 |

Application Protocol II: Telescoped Continuous Synthesis of Imatinib

Telescoped or multi-step continuous synthesis represents a significant advance in pharmaceutical manufacturing, allowing multiple reaction stages to be connected without the need for manual handling or purification of intermediates.[9][10] This approach improves process efficiency, reduces waste, and is particularly advantageous when dealing with unstable intermediates.[10] This protocol outlines a three-step telescoped synthesis of Imatinib, an anticancer drug, based on published methodologies.[5][10]

Causality and Experimental Rationale

The synthesis of Imatinib involves a nitrile hydration, a chemoselective amidation, and a final palladium-catalyzed C-N cross-coupling.[10] Performing this sequence in a fully continuous manner requires careful optimization to ensure solvent and reagent compatibility between steps and to prevent salt precipitation, which can block the reactors.[10] High temperatures and pressures are used to accelerate reaction rates dramatically. The first step, a rapid nitrile hydration, is performed in a stainless-steel coil to withstand the conditions. The subsequent C-N coupling requires a phase transfer catalyst or careful solvent choice to manage the biphasic nature of the reaction mixture and prevent blockages.[10]

Telescoped Workflow Diagram

Caption: Telescoped three-step continuous synthesis of Imatinib.

Step-by-Step Protocol

-

Reagent Preparation: Prepare separate stock solutions for each of the four feeds as described in the literature.[10] Solvents must be carefully chosen to ensure all components remain dissolved throughout the process.

-

System Setup:

-

Module 1 (Nitrile Hydration): A high-pressure pump delivers the nitrile and base (Feed 1) into a stainless-steel reactor coil (Reactor 1) heated to 180 °C.

-

The output stream from Reactor 1, containing the clean amide intermediate, is fed directly into a T-mixer (Mix1).[10]

-

Module 2 (C-N Coupling): At Mix1, the amide stream is combined with a solution of the aryl halide and palladium pre-catalyst (Feed 2). This is then combined with the amino-pyrimidine (Feed 3) and an aqueous base (Feed 4) before entering the second high-temperature reactor coil (Reactor 2) at 150 °C.

-

A back-pressure regulator is used to maintain system pressure and prevent solvent boiling.

-

-

Reaction Execution & Optimization:

-

The total residence time for the entire three-step sequence can be as low as 48 minutes.[10]

-

Flow rates for each pump must be precisely controlled to achieve the correct stoichiometry at each mixing point.

-

Critical Insight: Careful optimization of solvent systems and concentrations is paramount to prevent the precipitation of inorganic salts (e.g., K₃PO₄), which is a common cause of reactor blockage in such telescoped processes.[10]

-

-

Work-up and Purification:

-

The output stream from Reactor 2 is collected.

-

The crude Imatinib is isolated via a standard aqueous work-up and purified by crystallization or chromatography.

-

The process can achieve an overall isolated yield of 58%, with a productivity of several hundred milligrams per hour from a lab-scale setup.[10]

-

Quantitative Data Summary for Telescoped Synthesis

| Stage | Reaction | Temp (°C) | Key Reagents | Residence Time (min) | Outcome |

| 1 | Nitrile Hydration | 180 | Nitrile (13), Cs₂CO₃ | ~15 | Clean conversion to amide intermediate (14)[10] |

| 2 | C-N Cross-Coupling | 150 | Amide (14), Aryl Halide (15), Amino-pyrimidine (17), Pd-catalyst, K₃PO₄ | ~33 | Formation of Imatinib (18)[10] |

| Total | Telescoped Process | N/A | All | ~48 | 58% overall isolated yield [10] |

Conclusion and Future Outlook

Flow chemistry provides a robust, efficient, and safe platform for the synthesis of pyrimidines. As demonstrated, the technology excels in controlling regioselectivity in complex multi-component reactions and enables sophisticated, multi-step telescoped syntheses of high-value pharmaceutical ingredients like Imatinib. The precise control over reaction parameters not only improves yield and purity but also generates a wealth of data that facilitates rapid process development and predictable scale-up. As the pharmaceutical industry continues to embrace continuous manufacturing, the application of flow chemistry for the production of pyrimidines and other critical heterocyclic scaffolds will undoubtedly become an indispensable tool in the development of next-generation medicines.

References

-

ResearchGate. (n.d.). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. Available from: [Link]

-

RSC Publishing. (2024). Two-step tandem synthesis of sugar-containing pyrimidine derivatives catalyzed by Lipozyme® TL IM in continuous-flow microreactors. Available from: [Link]

-

Springer Professional. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. Available from: [Link]

-

Vapourtec. (n.d.). Regioselective Synthesis of 3-Aminoimidazo[1,2-α]pyrimidines Under Continuous Flow Conditions. Available from: [Link]

-

NJ Bio, Inc. (n.d.). Flow Chemistry. Available from: [Link]

-

MDPI. (2018). Flow Chemistry, Continuous Processing, and Continuous Manufacturing: A Pharmaceutical Perspective. Available from: [Link]

-

Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Main advantages of flow chemistry on the drug discovery and development pipeline. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Two-step tandem synthesis of sugar-containing pyrimidine derivatives catalyzed by Lipozyme® TL IM in continuous-flow microreactors. Available from: [Link]

-

Beilstein Journals. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Available from: [Link]

-

MDPI. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 1: Flow synthesis for the preparation of fused pyrimidinones.... Available from: [Link]

-

NIH National Library of Medicine. (2021). Continuous Flow Synthesis of Anticancer Drugs. Available from: [Link]

-

NIH National Library of Medicine. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Available from: [Link]

-

DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Available from: [Link]

-

Stoli Chem. (2023). Scaling up continuous flow chemistry. Available from: [Link]

-

Durham e-Theses. (2020). Exploring Flow Chemistry for the Synthesis and Scale-up of Small Organic Molecules. Available from: [Link]

-

Almac Group. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. Available from: [Link]

-

YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 3. njbio.com [njbio.com]

- 4. mt.com [mt.com]

- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]

- 7. Exploring Flow Chemistry for the Synthesis and Scale-up of Small Organic Molecules - Durham e-Theses [etheses.dur.ac.uk]

- 8. vapourtec.com [vapourtec.com]

- 9. mdpi.com [mdpi.com]

- 10. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

One-pot synthesis of functionalized pyrimidines from 4-Chloro-6-(cyclopropylmethoxy)pyrimidine

Application Note: One-Pot Protocols for Library Generation

Executive Summary

This application note details the strategic functionalization of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine (CAS: 162401-86-5), a high-value scaffold in medicinal chemistry. The presence of the cyclopropylmethoxy (CPM) group offers unique metabolic stability and lipophilic tuning, while the C4-chloro substituent provides a reactive handle for diversification.

We present two validated "One-Pot" protocols designed to accelerate structure-activity relationship (SAR) exploration:

-

Pd-Catalyzed Buchwald-Hartwig Amination: For accessing sterically hindered or electron-deficient anilines.

-

Sequential Heteroannulation: For the rapid construction of fused [1,2,4]triazolo[4,3-c]pyrimidine systems.

Strategic Analysis: The Scaffold

The utility of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine lies in the electronic differentiation of the pyrimidine ring.

-

C4-Position (Electrophilic): The chlorine atom at C4 is highly activated for Nucleophilic Aromatic Substitution (

) and Oxidative Addition (Pd -

C6-Position (Donating/Stable): The alkoxy group at C6 donates electron density via resonance, slightly deactivating the ring compared to a di-chloro species, but significantly improving stability against hydrolysis.

-

CPM Moiety (Metabolic Shield): The cyclopropylmethyl ether is generally stable under basic and nucleophilic conditions (used in Protocols A & B) but can be sensitive to strong Lewis acids or radical conditions (ring-opening risks).

Figure 1: Reactivity profile of the starting scaffold. The C4-Cl bond is the primary vector for library generation, while the C6-CPM ether requires preservation.

Protocol A: One-Pot Buchwald-Hartwig Amination

While

Mechanism & Rationale

-

Catalyst System: Pd(OAc)

/ Xantphos.[1] Xantphos is chosen for its large bite angle, which facilitates the reductive elimination of the C-N bond in electron-deficient heterocycles. -

Base: Cs

CO

Experimental Procedure

Reagents:

-

4-Chloro-6-(cyclopropylmethoxy)pyrimidine (1.0 equiv)

-

Amine/Aniline partner (1.2 equiv)

-

Pd(OAc)

(2-5 mol%) -

Xantphos (4-10 mol%)

-

Cs

CO -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Inertion: Charge a reaction vial with the pyrimidine (1.0 eq), amine (1.2 eq), Cs

CO -

Catalyst Addition: Add Pd(OAc)

(0.02 eq) and anhydrous 1,4-dioxane (0.2 M concentration). Note: Pre-mixing Pd and Ligand in a separate vial for 5 mins can enhance activity. -

Reaction: Heat the block to 100°C for 4–12 hours.

-

Monitoring: Check LCMS for consumption of starting material (M+H: ~227 Da for Cl-SM).

-

-

Workup (One-Pot Filtration):

-

Purification: Flash chromatography (Hexane/EtOAc).

Data Summary Table: Typical Yields

| Entry | Nucleophile | Conditions | Yield (%) | Notes |

|---|

| 1 | Morpholine | 100°C, 4h | 92% |

Protocol B: One-Pot Heteroannulation (Triazolopyrimidine Synthesis)

This protocol transforms the pyrimidine core into a fused [1,2,4]triazolo[4,3-c]pyrimidine system in a single pot. This significantly alters the 3D topology of the molecule, useful for exploring new IP space.

Mechanism & Rationale

-

Step 1 (

): Hydrazine displaces the C4-chloride to form the hydrazinyl intermediate. -

Step 2 (Cyclization): An orthoester (e.g., triethyl orthoformate) acts as a one-carbon donor, closing the ring.

Experimental Procedure

Reagents:

-

4-Chloro-6-(cyclopropylmethoxy)pyrimidine (1.0 equiv)

-

Hydrazine hydrate (3.0 equiv)

-

Triethyl orthoformate (TEOF) (5.0 equiv) or substituted orthoester.

-

Solvent: Ethanol (Step 1) / TEOF (Step 2)

Step-by-Step:

-

Hydrazinolysis: Dissolve the chloropyrimidine (1.0 eq) in EtOH (0.5 M). Add Hydrazine hydrate (3.0 eq) dropwise at 0°C.

-

Step 1 Reaction: Warm to RT and stir for 2 hours.

-

QC Check: LCMS should show complete conversion to the hydrazine intermediate (Mass = SM - Cl + N2H3).

-

-

Solvent Swap (Telescoping): Concentrate the reaction mixture in vacuo to remove excess hydrazine and EtOH. (Caution: Do not dry completely to a solid if unstable; a concentrated oil is preferred).

-

Cyclization: Re-dissolve the residue immediately in Triethyl orthoformate (TEOF) (5-10 volumes).

-

Step 2 Reaction: Reflux at 100–120°C for 4 hours.

-

Isolation: Cool to RT. The product often precipitates. If not, concentrate and triturate with cold diethyl ether.

Figure 2: Workflow for the telescoped synthesis of triazolopyrimidines. The intermediate hydrazine is generated and consumed without purification.

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| CPM Ether Cleavage | Acidic conditions or high temp with Lewis Acids. | Ensure basic conditions (Cs |

| Low Yield (Protocol A) | Oxidation of Pd catalyst. | Degas solvents thoroughly. Use "Catalyst Pre-activation" technique (mix Pd/Ligand in solvent for 5 min before adding). |

| Incomplete Cyclization (Protocol B) | Residual water from hydrazine hydrate. | Ensure the concentration step between Step 1 and 2 removes water effectively. Use excess TEOF as a water scavenger. |

| Regioselectivity | Competition at C2 vs C4. | C4 is significantly more reactive in this scaffold. If C2-Cl byproduct forms (rare), lower the temperature of Step 1. |

References

-

Buchwald-Hartwig Amination Mechanisms

-

Functionalization of Chloropyrimidines

-

Schlosser, M. et al. (2002). The Regioselective Functionalization of Chloropyrimidines. Journal of Organic Chemistry. Link

-

-

Cyclopropylmethyl Ether Stability

- El-Sherbeny, M. A. et al. (1995). Synthesis and anti-inflammatory activity of some pyrazolopyrimidines and pyrimidotriazines. Bollettino Chimico Farmaceutico.

Sources

Structure-Activity Relationship (SAR) Studies of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine Analogs: An Application Guide for Lead Optimization

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like nucleic acids and a plethora of approved therapeutic agents.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The remarkable versatility of the pyrimidine ring allows for substitutions at various positions, which greatly influences its biological profile.[1][2] This makes it a fertile ground for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery that investigates the link between a molecule's chemical structure and its biological activity.[6]

This guide focuses on a specific lead compound, 4-Chloro-6-(cyclopropylmethoxy)pyrimidine , a scaffold with significant potential for developing novel therapeutics. The presence of a reactive chlorine atom at the C4 position and a flexible ether linkage at the C6 position provides strategic handles for chemical modification. The goal of this document is to provide researchers, scientists, and drug development professionals with a comprehensive set of protocols and insights to systematically explore the SAR of this compound class. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide aims to empower researchers to design and execute robust SAR campaigns for lead optimization.

Section 1: The 4-Chloro-6-(cyclopropylmethoxy)pyrimidine Scaffold: A Strategic Overview

The lead compound, 4-Chloro-6-(cyclopropylmethoxy)pyrimidine, possesses distinct structural features that are hypothesized to be key for its biological activity. A thorough understanding of these features is critical for designing a successful analog strategy.

-

The Pyrimidine Core: This aromatic heterocycle often acts as a bioisostere for purines, enabling it to interact with ATP-binding sites in enzymes, particularly kinases.[7] Its nitrogen atoms can serve as hydrogen bond acceptors, crucial for anchoring the molecule within a target's binding pocket.

-

The C4-Chloro Substituent: The chlorine atom is an excellent leaving group, making the C4 position a prime site for nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, such as amines, thiols, and alcohols, to probe for key interactions with the target protein.

-

The C6-Cyclopropylmethoxy Group: This group contributes to the molecule's lipophilicity and conformational flexibility. The cyclopropyl ring can engage in favorable van der Waals interactions, while the ether linkage allows for rotation. Modifications to this group can influence the compound's solubility, metabolic stability, and binding affinity.

Below is a diagram illustrating the core scaffold and the primary vectors for chemical modification in an SAR study.

Caption: Core scaffold and key modification sites.

Section 2: A Step-by-Step Workflow for SAR Exploration

A systematic approach is essential for an effective SAR campaign. The following workflow outlines the key stages, from initial analog synthesis to comprehensive data analysis. This iterative process allows for the continuous refinement of hypotheses and the design of increasingly potent and selective compounds.

Caption: Iterative workflow for a typical SAR study.

Section 3: Protocols for Analog Synthesis and Characterization

The following protocols provide detailed methodologies for the synthesis and purification of analogs based on the 4-Chloro-6-(cyclopropylmethoxy)pyrimidine scaffold.

Protocol 3.1: Synthesis of C4-Amino Analogs via Nucleophilic Aromatic Substitution

Principle: The electron-withdrawing nature of the pyrimidine nitrogens activates the C4 position for nucleophilic aromatic substitution. A primary or secondary amine can displace the chloride to form a new C-N bond.

Materials:

-

4-Chloro-6-(cyclopropylmethoxy)pyrimidine

-

Desired primary or secondary amine (e.g., aniline, morpholine)

-

Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine (1.0 eq) in NMP (0.2 M), add the desired amine (1.2 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired C4-amino analog.[8]

-

Quality Control: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Synthesis of C6-Ether Analogs

Principle: This protocol starts from a di-substituted pyrimidine precursor and introduces the desired alkoxy group via a nucleophilic substitution reaction.

Materials:

-

4,6-Dichloropyrimidine

-

Desired alcohol (e.g., cyclobutanol, isopropanol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend NaH (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add the desired alcohol (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium alkoxide.

-

Add a solution of 4,6-Dichloropyrimidine (1.0 eq) in anhydrous THF dropwise to the alkoxide solution.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.[9][10]

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with DCM. The combined organic layers are then dried over Na₂SO₄, filtered, and concentrated.

-

Purify the crude product by silica gel column chromatography.

-

Quality Control: Verify the structure and purity of the resulting C6-ether analog by NMR and MS analysis.

Section 4: Biological Evaluation Protocols

Once a library of analogs has been synthesized and characterized, the next step is to evaluate their biological activity. The choice of assays will depend on the therapeutic target of interest. For many pyrimidine-based compounds, kinases are a primary target class.[7]

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, leading to a stronger luminescence signal. This method is highly sensitive and suitable for high-throughput screening.[11]

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (containing MgCl₂)

-

Test compounds (dissolved in DMSO)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In the wells of a microplate, add the kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.[12]

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the luminescent assay reagent according to the manufacturer's protocol.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Controls: Include wells with no enzyme (negative control) and wells with enzyme but no inhibitor (positive control, 100% activity).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4.2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)[15]

-

96-well clear flat-bottom plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[16]

-

Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Controls: Include wells with untreated cells (100% viability) and wells with medium only (background).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Protocol 4.3: In Vitro DMPK - Metabolic Stability Assay

Principle: Assessing the metabolic stability of a compound is a critical step in drug discovery.[17][18] This assay uses liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s), to determine the rate at which a compound is metabolized.[19]

Materials:

-

Human or rodent liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Control compounds (high and low clearance)

-

Acetonitrile (ACN) with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold ACN containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Section 5: Data Interpretation and SAR Analysis

The data generated from the biological and DMPK assays should be compiled into tables to facilitate a clear comparison between the analogs.

Table 1: SAR Data for C4-Substituted Analogs

| Compound ID | R1 Group | Kinase IC₅₀ (nM) | Cell GI₅₀ (µM) | Microsomal t₁/₂ (min) |

| Lead | -Cl | 50 | 1.2 | 45 |

| A-1 | -NH-Ph | 25 | 0.8 | 30 |

| A-2 | -Morpholine | 150 | 5.6 | >60 |

| A-3 | -S-Ph | 75 | 2.1 | 50 |

Table 2: SAR Data for C6-Substituted Analogs

| Compound ID | R2 Group | Kinase IC₅₀ (nM) | Cell GI₅₀ (µM) | Microsomal t₁/₂ (min) |

| Lead | -O-CH₂-cPr | 50 | 1.2 | 45 |

| B-1 | -O-iPr | 120 | 4.5 | 55 |

| B-2 | -O-cBu | 40 | 1.0 | 40 |

| B-3 | -O-CH₂-Ph | 200 | 8.0 | 20 |

From these hypothetical tables, several SAR trends can be deduced:

-

C4 Position: Replacing the chlorine with a phenylamino group (A-1) improves both target and cellular potency, suggesting a favorable interaction in the binding pocket. However, this may come at the cost of reduced metabolic stability. The bulky morpholine group (A-2) is detrimental to activity, indicating a potential steric clash.

-

C6 Position: Replacing the cyclopropylmethoxy group with a cyclobutoxy group (B-2) maintains or slightly improves potency, suggesting that a small cycloalkyl group is favored at this position. Larger or more flexible groups like isopropyl (B-1) or benzyloxy (B-3) reduce activity, with the benzyloxy group also leading to poor metabolic stability.

The key takeaways from the SAR can be summarized in the following diagram:

Caption: Summary of key SAR findings.

Conclusion and Future Directions

This application guide provides a comprehensive framework for conducting SAR studies on 4-Chloro-6-(cyclopropylmethoxy)pyrimidine analogs. By systematically synthesizing and evaluating new compounds, researchers can build a detailed understanding of the structural requirements for biological activity. The insights gained from this iterative process are invaluable for guiding the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a promising lead compound to a viable drug candidate. Future work should focus on combining the favorable substitutions identified at both the C4 and C6 positions and exploring further modifications to fine-tune the ADME properties of the most promising leads.

References

-

ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link]

-

PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

-

International Journal of Scientific Research and Management. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

-

Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines. Retrieved from [Link]

-

Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). ADME DMPK Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Retrieved from [Link]

-

BioIVT. (2020). What is DMPK and how does it fit into drug development?. Retrieved from [Link]

-

Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

Crown Bioscience. (n.d.). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

LifeNet Health. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. atcc.org [atcc.org]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. bioivt.com [bioivt.com]

- 18. blog.crownbio.com [blog.crownbio.com]

- 19. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]

Troubleshooting & Optimization

Technical Support Center: Managing Regioselectivity in Reactions of Polysubstituted Pyrimidines

Welcome to the technical support center for managing regioselectivity in reactions involving polysubstituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling reaction outcomes for this critical class of heterocycles. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses foundational questions about the reactivity of polysubstituted pyrimidines.

Question 1: Why is achieving regioselectivity in polysubstituted pyrimidines so challenging?

Controlling regioselectivity in polysubstituted pyrimidines is inherently complex due to the intrinsic electronic properties of the pyrimidine ring and the interplay of multiple substituents. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating alternating electron-deficient (C2, C4, C6) and relatively electron-rich (C5) positions. When multiple substituents are present, they exert competing or reinforcing electronic and steric effects, often leading to a mixture of regioisomers that are difficult to separate. The outcome of a reaction is a delicate balance between the inherent reactivity of the ring positions and the directing effects of the substituents.

Question 2: How do I predict the most reactive site for nucleophilic aromatic substitution (SNAr) on a polysubstituted pyrimidine?

Predicting the site of SNAr reactions requires an analysis of both electronic and steric factors.

-

Electronic Effects: The C4 and C6 positions of the pyrimidine ring are generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. The C5 position is typically unreactive towards nucleophiles unless activated by strongly electron-withdrawing groups. Leaving group ability is also a critical factor; halides at C4/C6 are often more readily displaced than those at C2.

-

Steric Hindrance: Bulky groups adjacent to a potential reaction site can hinder the approach of a nucleophile, directing the reaction to a less sterically encumbered position.

-

Activating/Deactivating Groups: Electron-withdrawing groups (e.g., -NO2, -CN) will further activate the ring towards SNAr, while electron-donating groups (e.g., -NH2, -OR) will deactivate it.

A common scenario involves dihalopyrimidines. For instance, in 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position due to its higher electrophilicity.

Part 2: Troubleshooting Guides for Common Reactions

This section provides structured guidance for troubleshooting specific regioselectivity issues encountered during common synthetic transformations.

Scenario 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling of Dihalopyrimidines

Problem: "I am performing a Suzuki-Miyaura coupling on 2,4-dichloropyrimidine with phenylboronic acid, but I am getting a mixture of the 2-phenyl and 4-phenyl products, along with the 2,4-diphenyl species. How can I selectively obtain the 4-phenyl-2-chloropyrimidine?"

Troubleshooting Workflow:

Caption: Troubleshooting workflow for regioselective Suzuki coupling.

Detailed Explanation and Protocol:

The C4 position of a 2,4-dichloropyrimidine is inherently more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C2 position. However, under forcing conditions (high temperature, strong base), this selectivity can be eroded.

Protocol for Selective C4-Arylation:

-

Reagent Preparation: In a nitrogen-purged glovebox, add 2,4-dichloropyrimidine (1.0 equiv), phenylboronic acid (1.1 equiv), and a mild base such as K3PO4 (2.0 equiv) to a reaction vessel.

-

Catalyst Premixing: In a separate vial, premix Pd2(dba)3 (2 mol%) and a bulky phosphine ligand like XPhos (4 mol%) in anhydrous dioxane.

-

Reaction Setup: Add the anhydrous dioxane to the main reaction vessel, followed by the catalyst premix.

-

Reaction Conditions: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

This protocol leverages both steric and electronic effects to favor the desired C4 isomer.

Scenario 2: Uncontrolled Halogenation at C5 vs. Other Positions

Problem: "I am trying to brominate 2-amino-4-hydroxypyrimidine. My goal is to introduce a bromine at the C5 position, but I am observing bromination at other positions and over-bromination. How can I achieve selective C5 bromination?"

Troubleshooting and Solution:

The C5 position of pyrimidines bearing electron-donating groups at C2 and C4 (like -NH2 and -OH) is highly activated towards electrophilic substitution. The key to selectivity is controlling the reactivity of the electrophile.

Table 1: Comparison of Brominating Agents for C5 Selectivity

| Brominating Agent | Solvent | Typical Temperature | Observed Selectivity for C5 | Comments |

| Br2 | Acetic Acid | Room Temp | Low to Moderate | Highly reactive, often leads to over-bromination and side products. |

| N-Bromosuccinimide (NBS) | DMF or CH3CN | 0 °C to Room Temp | High | Milder and more selective brominating agent. The choice of solvent is crucial. |

| Pyridinium tribromide | Dichloromethane | Room Temp | Moderate | Offers a controlled release of bromine, but can be less reactive. |

Recommended Protocol for Selective C5 Bromination:

-